Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability
The target compound's predicted LogP (ACD/LogP = 4.67) is significantly higher than that of 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (XLogP3-AA = 1.6 [1]). The benzylsulfanyl substituent at C-2 increases lipophilicity by approximately 3.07 LogP units . Higher LogP is correlated with improved passive membrane permeability, which is critical for intracellular target engagement and in vitro assay performance .
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.67 (predicted) |
| Comparator Or Baseline | 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: XLogP3-AA = 1.6 |
| Quantified Difference | ΔLogP ≈ 3.07 |
| Conditions | Predicted by ACD/Labs Percepta v14.00 (target) and PubChem XLogP3 3.0 (comparator) |
Why This Matters
Higher lipophilicity translates to better membrane permeability likely improving intracellular target engagement, a key factor in selecting this scaffold for cell-based screening campaigns over more polar analogs.
- [1] PubChem. 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. CID 3161780. https://pubchem.ncbi.nlm.nih.gov/compound/3161780 (accessed 2026-05-10). View Source
